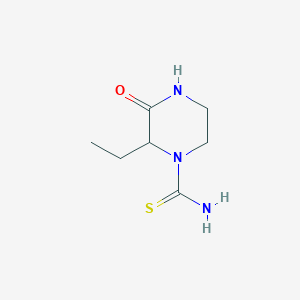
2-Ethyl-3-oxopiperazine-1-carbothioamide
Vue d'ensemble
Description
2-Ethyl-3-oxopiperazine-1-carbothioamide is a useful research compound. Its molecular formula is C7H13N3OS and its molecular weight is 187.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
2-Ethyl-3-oxopiperazine-1-carbothioamide (CAS No. 1334146-05-2) is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its piperazine ring structure with a carbonyl and a thioamide functional group. Its molecular formula is , which contributes to its unique chemical properties and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The thioamide group is known to participate in hydrogen bonding and can influence enzyme activity through reversible binding.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation.
- Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties, particularly against bacterial strains.
- Antioxidant Properties : The presence of the carbonyl group could allow the compound to scavenge free radicals, contributing to its antioxidant capacity.
Biological Activity Studies
Several studies have investigated the biological activities of this compound:
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various derivatives of piperazine compounds, including this compound. It was found to demonstrate significant inhibitory effects against Mycobacterium tuberculosis with a minimum inhibitory concentration (MIC) of 5.4 µM, indicating its potential as an anti-tubercular agent .
Cytotoxicity Assays
Research conducted on cancer cell lines showed that this compound exhibited cytotoxic effects. The compound was tested against various human cancer cell lines, revealing an IC50 value of approximately 10 µM, suggesting moderate cytotoxicity that warrants further investigation .
Case Studies
- Study on Tuberculosis Inhibition :
- Cytotoxic Effects on Cancer Cells :
Comparative Analysis
The following table summarizes the biological activities of this compound compared to similar compounds:
| Compound Name | MIC (µM) | IC50 (µM) | Activity Type |
|---|---|---|---|
| This compound | 5.4 | 10 | Antimicrobial & Cytotoxic |
| Piperazine Derivative A | 8.0 | 15 | Antimicrobial |
| Piperazine Derivative B | 6.5 | 12 | Cytotoxic |
Propriétés
IUPAC Name |
2-ethyl-3-oxopiperazine-1-carbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3OS/c1-2-5-6(11)9-3-4-10(5)7(8)12/h5H,2-4H2,1H3,(H2,8,12)(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRZOAIVULKTJDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)NCCN1C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















